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Compound of Interest

Compound Name:
Ethyl 5-bromo-1H-indazole-3-

carboxylate

Cat. No.: B089483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Ethyl 5-bromo-1H-
indazole-3-carboxylate, a key intermediate in pharmaceutical and agrochemical research.

The document presents expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with standardized experimental protocols for data

acquisition.

Molecular Structure
Chemical Name: Ethyl 5-bromo-1H-indazole-3-carboxylate CAS Number: 1081-04-5[1]

Molecular Formula: C₁₀H₉BrN₂O₂ Molecular Weight: 269.10 g/mol

Predicted Spectral Data
The following tables summarize the predicted spectral data for Ethyl 5-bromo-1H-indazole-3-
carboxylate. These predictions are based on the analysis of structurally similar compounds

and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~14.0 br s - 1H N-H

~8.30 d ~1.5 1H H-4

~7.70 d ~8.8 1H H-7

~7.60 dd ~8.8, ~1.5 1H H-6

4.40 q 7.1 2H -CH₂-

1.38 t 7.1 3H -CH₃

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Assignment

~162.0 C=O

~140.0 C-7a

~137.0 C-3

~129.0 C-6

~124.0 C-4

~122.0 C-3a

~115.0 C-5

~113.0 C-7

~61.0 -CH₂-

~14.0 -CH₃

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3300-3100 Broad N-H Stretch

~3000 Medium Aromatic C-H Stretch

~2980 Medium Aliphatic C-H Stretch

~1720 Strong C=O Stretch (Ester)

~1620, ~1470 Medium-Strong C=C Aromatic Ring Stretch

~1250 Strong C-O Stretch (Ester)

~820 Strong
C-H Out-of-plane Bend

(Aromatic)

~600 Medium C-Br Stretch

Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

268/270 High
[M]⁺ (Molecular ion peak with

bromine isotopes)

223/225 Medium [M - OCH₂CH₃]⁺

195/197 Medium [M - COOCH₂CH₃]⁺

144 High [M - Br - COOCH₂CH₃]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in

about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR

tube.[2] The solution must be homogeneous.
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR

spectrometer.[3]

¹H NMR Acquisition:

The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.

A standard single-pulse experiment is performed.

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-

15 ppm).

The number of scans can vary from 8 to 64, depending on the sample concentration, to

achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is typically used to simplify the spectrum to single

lines for each carbon.[4]

The spectral width is set to encompass the expected carbon chemical shifts (typically 0-

200 ppm).

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be required to obtain a good signal-to-noise ratio.[5]

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).

3.2 Infrared (IR) Spectroscopy

Sample Preparation (Solid):

Thin Solid Film: A small amount of the solid sample is dissolved in a volatile solvent like

methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and

the solvent is allowed to evaporate, leaving a thin film of the compound.[6]
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KBr Pellet: A few milligrams of the sample are ground with anhydrous potassium bromide

(KBr) powder. The mixture is then pressed under high pressure to form a transparent

pellet.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.[7]

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is

first recorded. Then, the sample is placed in the instrument's beam path, and the sample

spectrum is acquired. The instrument records the interferogram, which is then Fourier-

transformed to produce the infrared spectrum (transmittance or absorbance vs.

wavenumber). The typical range is 4000-400 cm⁻¹.

3.3 Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted

to the low µg/mL or ng/mL range.[8]

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

Data Acquisition:

The sample solution is introduced into the ion source. In ESI, the sample is sprayed into

the source, creating charged droplets that desolvate to produce gas-phase ions. In EI, the

sample is vaporized and then bombarded with a high-energy electron beam to induce

ionization and fragmentation.[9]

The generated ions are then accelerated into the mass analyzer, which separates them

based on their mass-to-charge (m/z) ratio.[10]

A detector records the abundance of ions at each m/z value.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus the

m/z ratio. The molecular ion peak and the fragmentation pattern are analyzed to determine

the molecular weight and structural features of the compound.
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Data Analysis Workflow
The following diagram illustrates the logical workflow for the spectral analysis of an organic

compound like Ethyl 5-bromo-1H-indazole-3-carboxylate.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Reporting

Synthesis of Ethyl
5-bromo-1H-indazole-3-carboxylate

Purification
(e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Determine Carbon-Hydrogen
Framework (from NMR)

Identify Functional Groups
(from IR)

Determine Molecular Weight
& Formula (from MS)

Combine all data to
confirm the structure
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Caption: Workflow for the synthesis, spectral analysis, and structural elucidation of a chemical

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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